- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors for use as antiviral agents, World Intellectual Property Organization, , ,
Cas no 96515-79-6 (5-Chloro-2-fluorobenzaldehyde)
5-Chloro-2-fluorobenzaldehyde structure
Product Name:5-Chloro-2-fluorobenzaldehyde
CAS番号:96515-79-6
MF:C7H4ClFO
メガワット:158.557464599609
MDL:MFCD03094518
CID:61849
PubChem ID:253660736
Update Time:2024-10-25
5-Chloro-2-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-fluorobenzaldehyde
- 3-CHLORO-6-FLUORO BENZALDEHYDE
- 2-fluoro-5-chlorobenzaldehyde
- 5-Chloro-2-fluoro-benzaldehyde
- 3-Chloro-6-fluorobenzaldehyde
- 5-Chloro-2-fluorobenzaldehyde (ACI)
- 96515-79-6
- BBL029881
- SY017708
- DB-007005
- MFCD03094518
- AC-3829
- SCHEMBL42333
- J-517300
- BENZALDEHYDE, 5-CHLORO-2-FLUORO-
- DTXSID20378576
- CL8373
- 2-fluoro-5-chloro-benzaldehyde
- EN300-54987
- WDTUCEMLUHTMCB-UHFFFAOYSA-N
- 5-Chloro-2-fluorobenzaldehyde, 97%
- C3114
- 5-Chloro-2-fluorobenzaldehyde, AldrichCPR
- CS-W007736
- 2-fluoro-5-chloro benzaldehyde
- STL370333
- AKOS005255187
- PS-8804
- Z819785594
-
- MDL: MFCD03094518
- インチ: 1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
- InChIKey: WDTUCEMLUHTMCB-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(F)=CC=C(Cl)C=1
計算された属性
- せいみつぶんしりょう: 157.99300
- どういたいしつりょう: 157.993
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 色と性状: 無色または灰色の液体
- 密度みつど: 1.352
- ゆうかいてん: 35.0 to 39.0 deg-C
- ふってん: 210.092°C at 760 mmHg
- フラッシュポイント: 華氏温度:203°f
摂氏度:95°c - 屈折率: 1.5410
- PSA: 17.07000
- LogP: 2.29160
- かんど: Air Sensitive
- ようかいせい: 水に溶けない
5-Chloro-2-fluorobenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
5-Chloro-2-fluorobenzaldehyde 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3114-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98.0%(GC) | 25g |
¥820.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3114-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98.0%(GC) | 5g |
¥220.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 5g |
¥50.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-100g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 100g |
¥660.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 25g |
¥175.0 | 2022-06-10 | |
| Fluorochem | 013958-1g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013958-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013958-10g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 013958-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 25g |
£33.00 | 2022-03-01 | |
| Fluorochem | 013958-100g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 100g |
£88.00 | 2022-03-01 |
5-Chloro-2-fluorobenzaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
リファレンス
- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors for the treatment of asthma, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; -70 °C; 2 h, -70 °C
1.2 Solvents: Tetrahydrofuran ; -70 °C
1.2 Solvents: Tetrahydrofuran ; -70 °C
リファレンス
- Preparation of (guanidinoimino)tetrahydroquinolines as sodium-hydrogen exchange inhibitors, European Patent Organization, , ,
合成方法 4
はんのうじょうけん
リファレンス
- Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular [1,5]-hydride shift/isomerization reaction, Beilstein Journal of Organic Chemistry, 2014, 10, 2892-2896
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Water Solvents: Diethyl ether
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Water Solvents: Diethyl ether
リファレンス
- Preparation of 2-phenylaminobenzamides and analogs as MEK inhibitors for the treatment of chronic pain, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
リファレンス
- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
リファレンス
- Preparation of 2-phenylaminobenzoic acids and its amides as MEK inhibitors for treating or preventing septic shock, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Diisopropyl ether , Sodium hydroxide Solvents: Water ; rt → 25 °C; 15 min, 25 °C
1.2 Reagents: Diisopropyl ether , Sodium hydroxide Solvents: Water ; rt → 25 °C; 15 min, 25 °C
リファレンス
- Preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Butyllithium , Diisopropylethylamine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C; 0 °C → -78 °C
1.2 1 h, -78 °C
1.3 20 min, -78 °C
1.2 1 h, -78 °C
1.3 20 min, -78 °C
リファレンス
- Preparation of 2,4-dioxothiazolidines and 4-oxo-2-thioxothiazolidines having telomerase inhibitory activity and methods of their use, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt → -78 °C; 10 min, -78 °C; 1 h, -78 °C
1.2 5 min, -78 °C; 10 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C → rt
1.2 5 min, -78 °C; 10 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C → rt
リファレンス
- Preparation of carbostyril derivatives as antimicrobial agents, China, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Preparation of antidiabetic spirochroman compounds, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Methyl chloroformate , Triethylamine Solvents: Tetrahydrofuran ; 0.5 h, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
リファレンス
- Preparation of spiroisoxazoline-based peptidomimetics as inhibitors of serine proteases, particularly HCV NS3-NS4A protease, for treating HCV infections, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Chromium trioxide
リファレンス
- Synthesis and antihypertensive activity of 1,4-dihydropyridine derivatives with a 4-(disubstituted phenyl) ring and an aminoalkyl ester group: highly potent and long-lasting calcium antagonists, Chemical & Pharmaceutical Bulletin, 1992, 40(8), 2049-54
合成方法 14
はんのうじょうけん
リファレンス
- Preparation of oxoheterocycle aminoguanidine hydrazone derivatives as sodium-proton exchange inhibitors, World Intellectual Property Organization, , ,
5-Chloro-2-fluorobenzaldehyde Raw materials
- 5-Chloro-2-fluorotoluene
- 5-Chloro-2-fluorobenzoic acid
- (5-Chloro-2-fluorophenyl)methanol
- Benzamide, 5-chloro-2-fluoro-N-methoxy-N-methyl-
5-Chloro-2-fluorobenzaldehyde Preparation Products
5-Chloro-2-fluorobenzaldehyde サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:96515-79-6)5-Chloro-2-fluorobenzaldehyde
注文番号:A11208
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 21:26
価格 ($):314.0
Email:sales@amadischem.com
5-Chloro-2-fluorobenzaldehyde 関連文献
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96515-79-6)5-Chloro-2-fluorobenzaldehyde
清らかである:99%
はかる:500g
価格 ($):314.0